Homomelodienone

Description

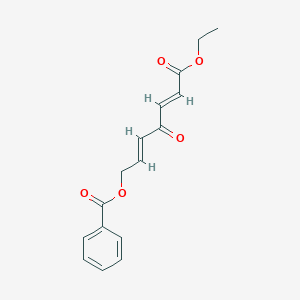

Structure

3D Structure

Properties

CAS No. |

135626-20-9 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

[(2E,5E)-7-ethoxy-4,7-dioxohepta-2,5-dienyl] benzoate |

InChI |

InChI=1S/C16H16O5/c1-2-20-15(18)11-10-14(17)9-6-12-21-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3/b9-6+,11-10+ |

InChI Key |

FCTFULMZKQYRQV-GOKBKIRCSA-N |

SMILES |

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1 |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)/C=C/COC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1 |

Synonyms |

homomelodienone |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Comprehensive Spectroscopic Methodologies for Structural Determination

Following the successful isolation of Homomelodienone, a suite of spectroscopic techniques is employed to map out its molecular framework. These methods provide distinct and complementary pieces of information that, when pieced together, reveal the complete structure of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is typically one of the first and most informative experiments performed on a newly isolated compound. It provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For this compound, the ¹H NMR spectrum would reveal the presence and nature of its proton-bearing functional groups.

Detailed research findings and specific ¹H NMR data for this compound are not publicly available in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, offering a direct insight into the carbon skeleton of this compound. The chemical shift of each signal also provides clues about the type of carbon (alkane, alkene, aromatic, carbonyl, etc.).

Specific ¹³C NMR data for this compound could not be located in the surveyed scientific databases.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

Since actual data is unavailable, the following table is a hypothetical representation of what ¹H and ¹³C NMR data might look like for a compound like this compound.

| Position | ¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ) [ppm] |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| ... | Data not available | Data not available |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule. rsc.orgrsc.org These techniques spread the NMR information across two frequency axes, revealing correlations that are not apparent in 1D spectra. hmdb.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. hmdb.cahmdb.ca It is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.cahmdb.ca This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). hmdb.cahmdb.ca HMBC is often the key to connecting the different molecular fragments established by COSY and assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule.

A detailed analysis of the 2D NMR correlations for this compound has not been reported in the available scientific literature.

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), provides a very precise measurement of a compound's mass. This high degree of accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. hmdb.ca For this compound, HRESIMS would be the definitive method to establish its exact molecular formula.

The HRESIMS data and the resulting molecular formula for this compound are not documented in the accessible scientific literature.

Interactive Data Table: Hypothetical HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | Data not available | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available | Data not available |

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry has been a cornerstone in determining the molecular weight and formula of this compound, as well as in revealing key structural motifs through fragmentation analysis. High-resolution mass spectrometry (HRMS) established the molecular formula of related alkaloids, providing a basis for understanding the elemental composition of this compound. acdlabs.com

The fragmentation of this compound and similar dienoid alkaloids under electrospray ionization (ESI) conditions typically involves characteristic losses of substituents. researchgate.netnih.gov The fragmentation pathways are often initiated by the protonation of nitrogen or oxygen atoms. researchgate.net A common fragmentation pattern observed in related dienoid alkaloid structures is the elimination of substituents from the A-ring, a process favored by the resonance stabilization of the resulting carbocation. researchgate.net In the study of C19-diterpenoid alkaloids, neutral losses of acetic acid, methanol (B129727), water, and carbon monoxide were characteristic eliminations that helped identify the functional groups present. nih.gov For instance, the sequential loss of a methoxyl group and a carbon monoxide molecule has been recognized as a characteristic elimination for compounds possessing both a C(16)-methoxyl and a C(15)-hydroxyl group. nih.gov

Analysis of the tandem mass spectrometry (MS/MS) data for this compound would likely reveal a complex fragmentation tree. By analogy with other complex alkaloids, the dissociation of functional groups from the main skeleton is a primary fragmentation route. nih.gov The study of similar alkaloid structures has shown that retro-Diels-Alder reactions can also be a key fragmentation pathway, particularly in related alkenoid subclasses, providing valuable information about the core ring structure. researchgate.net

A hypothetical fragmentation pattern for a protonated this compound molecule could involve the initial loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO), followed by cleavage of the polycyclic ring system. The precise masses of the resulting fragment ions, as determined by high-resolution mass spectrometry, allow for the assignment of elemental compositions to each fragment, thereby enabling the reconstruction of the original molecular structure. nih.govnasa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides critical information about the conjugated systems and chromophores within the this compound molecule. acs.org Molecules containing conjugated double bonds and aromatic rings absorb ultraviolet or visible light, leading to electronic transitions. scispace.com The wavelength of maximum absorption (λmax) is characteristic of a particular chromophore.

The UV spectrum of this compound is expected to display absorptions indicative of its complex aromatic and dienone structure. For comparison, many monoterpene indole (B1671886) alkaloids from the Melodinus genus exhibit UV absorption bands characteristic of an indole chromophore, typically around 207 nm and 293 nm. rsc.org The presence of a dienone system in this compound would likely result in a distinct absorption band at a longer wavelength, often in the range of 240 nm for α,β-unsaturated ketones. uou.ac.in The extension of conjugation generally leads to a bathochromic (longer wavelength) and hyperchromic (increased absorbance) shift in the UV spectrum.

The solvent used for UV-Vis analysis can influence the position and intensity of absorption bands. ijnrd.org Therefore, spectra are typically recorded in a standardized solvent like methanol or ethanol (B145695) for consistency.

| Chromophore System | Expected λmax (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|

| Indole-type | ~210, ~290 | >10,000 |

| Dienone | ~240-280 | 5,000 - 15,000 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. acs.org Each functional group has a characteristic absorption frequency.

The IR spectrum of this compound would be expected to show a number of characteristic absorption bands corresponding to its proposed structure. The presence of carbonyl (C=O) groups is readily identified by strong, sharp peaks in the region of 1650-1780 cm⁻¹. uou.ac.in For instance, the IR spectrum of the related alkaloid Melohemsine J displayed bands at 1770 cm⁻¹ for a five-membered lactone and 1673 cm⁻¹ for an amide group. acdlabs.com A dienone system would likely show a C=O stretching vibration in the lower end of this range, around 1650-1690 cm⁻¹.

Other important functional groups that could be identified in the IR spectrum of this compound include N-H and O-H stretching vibrations, which typically appear as broad bands in the region of 3200-3600 cm⁻¹. rsc.org The presence of aromatic C-H bonds would be indicated by absorptions above 3000 cm⁻¹, while aliphatic C-H bonds absorb just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|

| N-H / O-H | 3200 - 3600 | Broad |

| Aromatic C-H | 3000 - 3100 | Sharp, medium |

| Aliphatic C-H | 2850 - 2960 | Sharp, strong |

| Carbonyl (Dienone) | 1650 - 1690 | Sharp, strong |

| C=C (Aromatic/Alkene) | 1500 - 1680 | Variable |

Integrated Spectroscopic Data Interpretation Strategies

The definitive structural elucidation of this compound relies on the synergistic integration of data from multiple spectroscopic techniques, including mass spectrometry, UV-Vis, and IR spectroscopy, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwisc.edu While each technique provides a piece of the puzzle, a combined analysis allows for a comprehensive and confident determination of the complex molecular architecture. wisc.edu

The process begins with HRMS to establish the molecular formula. The IR and UV-Vis spectra then provide initial information about the key functional groups and chromophores present. nih.gov This information is then used to guide the interpretation of more complex data, such as that from 2D NMR experiments, which reveal the connectivity of atoms within the molecule. The proposed structure must be consistent with all observed spectroscopic data. For example, the fragmentation patterns observed in the mass spectrum must be explainable by the proposed structure, and the functional groups identified by IR must correspond to the structural features revealed by NMR. nih.gov This integrated approach ensures that the final proposed structure for this compound is robust and well-supported by empirical evidence.

Chemical Synthesis of Homomelodienone

Total Synthesis Approaches and Strategies

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides ultimate proof of a proposed structure and allows for the creation of analogues. organic-chemistry.orgnih.govwikipedia.org Various strategies have been developed to streamline this process.

A notably efficient method for the synthesis of Homomelodienone relies on a base-promoted redox isomerization of propargylic alcohols. researchgate.netrsc.org This methodology facilitates the rapid construction of the γ-oxo-α,β-alkenoic ester skeleton, which is a core structural feature of this compound. researchgate.netrsc.orgresearchgate.net The process involves the isomerization of readily available vinyl propargylic alcohols, which are compounds containing both a triple bond (alkyne) and a neighboring alcohol group. nih.gov This transformation is atom-economical as it essentially reorganizes the existing atoms within the precursor molecule without the need for additional reagents to be incorporated into the final structure. nih.gov The use of a base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium bicarbonate, promotes the reaction under mild conditions. researchgate.netrsc.org This approach has proven effective for creating both (E)- and (Z)-isomers of the target enone structure, showcasing its versatility. researchgate.netrsc.orgresearchgate.net

| Synthetic Strategy Summary | Description | Key Features |

| Total Synthesis | The complete chemical synthesis of a complex molecule from simple precursors. | Confirms structure; enables access to analogues. |

| Base-Promoted Redox Isomerization | A key reaction that converts propargylic alcohols into α,β-unsaturated carbonyl compounds, forming the core of this compound. researchgate.netnih.gov | High efficiency; atom economy; mild reaction conditions. rsc.orgnih.gov |

| Diverted Total Synthesis (DTS) | A strategy that uses advanced intermediates from a total synthesis route to create structural analogues of the target natural product. nih.govwikipedia.org | Facilitates structure-activity relationship (SAR) studies; efficient production of derivatives. nih.gov |

| Biomimetic Synthesis | A synthetic strategy inspired by the presumed biosynthetic pathway of a natural product in nature. researchgate.netrsc.org | Can lead to efficient and novel synthetic routes by mimicking nature's enzymatic processes. researchgate.netunimelb.edu.au |

Diverted Total Synthesis (DTS) is a modern strategy in chemical synthesis that aims to generate analogues of a natural product rather than only the natural product itself. wikipedia.org This approach, introduced by Samuel J. Danishefsky, utilizes an advanced intermediate from an established total synthesis pathway as a branching point to create a library of related compounds. nih.govwikipedia.org In the context of this compound, an intermediate from the 4-step synthesis could serve as a starting point for producing various structural analogues. researchgate.netnih.gov This methodology is particularly valuable for exploring structure-activity relationships, as it allows for systematic modifications to the molecule's structure. researchgate.netnih.gov For instance, by diverting an intermediate, chemists could modify the acyl substituents or other functional groups to investigate how these changes affect the compound's biological properties, a strategy that has been successfully applied to the related melodorinol (B1237538) family of natural products. researchgate.net

Biomimetic synthesis is a strategy that seeks to mimic nature's own biosynthetic pathways in a laboratory setting. researchgate.netunimelb.edu.au Chemists draw inspiration from proposed biogenetic routes—the way a plant or microbe is thought to construct the molecule—to design a synthetic plan. wikipedia.orgresearchgate.net This approach can be highly effective, as nature often produces complex molecular architectures with remarkable efficiency. nih.gov A biomimetic approach to this compound would involve proposing a plausible biosynthetic precursor and then designing a series of reactions that replicate the key bond-forming events, such as cyclizations or oxidative couplings, that are thought to occur in the living organism. researchgate.netrsc.org This strategy not only can lead to an elegant and efficient synthesis but also provides evidence to support the hypothesized biosynthetic pathway. nih.gov

Diverted Total Synthesis Methodologies

Stereochemical Control in this compound Synthesis

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is one of the most critical challenges in the synthesis of natural products, as a molecule's biological activity is often dependent on its precise stereochemical configuration. numberanalytics.comunipv.it Effective strategies must be employed to ensure that the desired stereoisomer is produced selectively. numberanalytics.comnumberanalytics.com

Diastereoselective transformations are chemical reactions that selectively produce one diastereomer over others. In the synthesis of a molecule with multiple stereocenters like this compound, controlling the relative configuration of these centers is crucial. beilstein-institut.de This is often achieved by using chiral auxiliaries, chiral catalysts, or by taking advantage of the inherent stereochemical biases of the substrate. numberanalytics.comnumberanalytics.com The base-promoted redox isomerization step in the synthesis of this compound can be influenced to favor a specific geometric isomer (E or Z), which is a form of diastereoselectivity. researchgate.netresearchgate.net By carefully selecting the catalyst and reaction conditions (e.g., solvent and temperature), chemists can control the stereochemical outcome of key bond-forming steps, ensuring the final product has the correct three-dimensional structure found in the natural compound. organic-chemistry.org

Enantioselective Synthetic Considerations

The development of synthetic routes that yield a single enantiomer of a chiral product is a significant focus in modern organic chemistry. libretexts.org This is often achieved through the use of chiral catalysts that create an asymmetric environment, favoring the formation of one enantiomer over the other. libretexts.org Several powerful techniques in enantioselective synthesis are broadly applicable to molecules like this compound.

One of the most effective strategies involves the use of chiral catalysts to control the stereochemical outcome of a reaction. libretexts.org These catalysts can temporarily interact with a substrate, making one side of the molecule more susceptible to reaction than the other. libretexts.org For instance, the Sharpless epoxidation is a well-known method that utilizes a chiral catalyst to produce epoxides with high enantiomeric excess. libretexts.org

In the context of synthesizing molecules with chiral alcohol moieties, a key feature in the broader family to which this compound belongs, various enantioselective methods have been developed. These include:

Catalytic Asymmetric Allylation and Allenylation: Methods for the enantioselective addition of allyl or allenyl groups to aldehydes or imines, catalyzed by chiral metal complexes (e.g., copper-NHC complexes) or organocatalysts, can generate chiral homoallylic or homoallenyl amides and alcohols with high enantiomeric ratios. nih.govnih.gov These products can serve as versatile intermediates for the synthesis of more complex chiral molecules.

Enantioselective Reduction of Ketones: The reduction of a prochiral ketone to a chiral secondary alcohol is a fundamental transformation. This can be accomplished with high enantioselectivity using chiral reducing agents or, more commonly, through catalytic hydrogenation or transfer hydrogenation with chiral catalysts.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers of a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted enantiomer from the reacted one. For example, phase-transfer catalysis using a recoverable chiral quaternary ammonium (B1175870) salt has been effectively used for the enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. organic-chemistry.org

While a specific, detailed enantioselective total synthesis of this compound is not extensively documented in publicly available literature, the principles established in the synthesis of related natural products provide a clear roadmap. The synthesis of analogues, such as those of melodorinol, often relies on establishing key stereocenters early in the synthetic sequence using one of the aforementioned enantioselective methods. researchgate.net The stereochemistry at specific positions, such as C-6 in related furanone compounds, has been shown to be a critical determinant of biological activity, underscoring the importance of precise stereochemical control. researchgate.net

| Enantioselective Strategy | Description | Potential Application for this compound |

| Catalytic Asymmetric Allylation | Addition of an allyl group to a carbonyl compound using a chiral catalyst to create a chiral alcohol. | Could be used to set the stereocenter of the this compound backbone. |

| Enantioselective Ketone Reduction | Reduction of a prochiral ketone to a chiral alcohol using a chiral catalyst or reagent. | A potential key step if a ketone precursor is synthesized. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the other. | Could be applied to a racemic intermediate in the synthetic pathway. |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is a crucial step in medicinal chemistry. rsc.org It allows for the exploration of the structure-activity relationship (SAR), aiming to identify which parts of the molecule are essential for its biological effects and to potentially develop new compounds with improved properties. rsc.org

Rational Design for Structural Modification

Rational drug design involves the strategic modification of a lead compound to enhance its desired properties. nih.gov This process can be guided by computational modeling and a deep understanding of the molecule's biological target. mdpi.com For complex natural products, a common approach is "diverted total synthesis," where a common intermediate in the synthesis of the natural product is used to create a variety of analogues with modifications at different positions. researchgate.net

In the case of compounds structurally related to this compound, such as melodorinol, rational design has led to the synthesis of a series of analogues with modifications on various regions of the molecule. researchgate.net These modifications have included:

Alterations to the Furanone Ring: The introduction of substituents, such as a bromine atom, onto the furanone core has been explored. researchgate.net

Modification of Acyl Substituents: The nature of the acyl groups on the hydroxyl functions of the molecule has been varied to study their impact on activity. researchgate.net

Stereochemical Variations: The synthesis of diastereomers by inverting the stereochemistry at specific chiral centers helps to elucidate the importance of the three-dimensional structure for biological function. researchgate.net

These rationally designed modifications have revealed key structural features that influence the biological activity of this class of compounds. For example, studies on melodorinol analogues have shown that the stereochemistry at C-6 and the specific acyl groups on the C-6 and C-7 hydroxyls play a significant role. researchgate.net Furthermore, the introduction of a 4-bromo substituent on the furanone ring was found to enhance cytotoxic activity in certain cancer cell lines. researchgate.net

| Structural Modification | Rationale | Example from Related Compounds |

| Furanone Ring Substitution | To explore the electronic and steric effects on the core structure. | Introduction of a 4-bromo substituent on the furanone ring of melodorinol analogues. researchgate.net |

| Acyl Group Variation | To investigate the influence of different ester groups on the molecule's properties. | Synthesis of various acyl derivatives at the C-6 and C-7 hydroxyl positions of melodorinol analogues. researchgate.net |

| Stereochemical Inversion | To determine the importance of the absolute configuration at chiral centers for biological activity. | Comparison of the activity of diastereomers with different stereochemistry at C-6. researchgate.net |

Derivatization Methods for Functional Exploration

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, which has properties that are better suited for a particular analysis or have altered biological activity. americanpharmaceuticalreview.com In the context of functional exploration, derivatization is used to probe the role of specific functional groups and to introduce new functionalities that might enhance the molecule's performance.

Common derivatization strategies that could be applied to this compound and its analogues include:

Acylation: The hydroxyl groups of this compound can be esterified with a variety of acyl chlorides or anhydrides to explore the effect of different ester groups on its properties. This is a common strategy used in the synthesis of analogues of related compounds. researchgate.net

Alkylation: The hydroxyl groups can also be converted to ethers through alkylation. This modification can alter the polarity and hydrogen-bonding capacity of the molecule.

Click Chemistry: For more advanced derivatization, a functional group amenable to "click" reactions, such as an azide (B81097) or an alkyne, could be introduced. This would allow for the easy attachment of a wide range of other molecules, such as fluorescent tags or targeting moieties.

Silylation: Hydroxyl groups can be protected as silyl (B83357) ethers, which can alter the molecule's lipophilicity and metabolic stability. This is also a common technique used during multi-step synthesis. mdpi.com

The choice of derivatization method depends on the specific goals of the study. For instance, to improve detection in analytical methods like liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a readily ionizable group. ddtjournal.com For exploring biological activity, derivatization can be used to create a library of related compounds for screening. nih.gov The synthesis of amino acid derivatives of furanones, for example, has been explored to create linkers for attaching these molecules to other bioactive moieties. nih.gov

| Derivatization Method | Target Functional Group | Purpose |

| Acylation | Hydroxyl | Explore SAR, modify lipophilicity. researchgate.net |

| Alkylation | Hydroxyl | Alter polarity and hydrogen bonding. |

| Silylation | Hydroxyl | Protection during synthesis, modify lipophilicity. mdpi.com |

| Click Chemistry Introduction | Hydroxyl (after conversion) | Introduce a versatile handle for further modification. |

Biological Relevance and Mechanistic Research

General Identification as a Bioactive Natural Product

Homomelodienone is a naturally occurring chemical compound that has been identified as a bioactive agent. It belongs to a class of C7-heptene derivatives and was first isolated from the plant Melodorum fruticosum, a species belonging to the Annonaceae family found in Southeast Asia. nih.govmdpi.comscienceandtechnology.com.vn This plant has a history of use in traditional medicine for various purposes, including as a tonic and mild cardiac stimulant. mdpi.comekb.eg

Initial phytochemical investigations, guided by bioactivity assays, led to the isolation of this compound along with several structurally related heptenes, such as melodorinol (B1237538), isomelodienone, and homoisomelodienone (B144914). nih.gov Subsequent studies have consistently categorized these compounds, including this compound, as possessing significant biological activity. Specifically, research has demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. nih.govlookchem.com This inherent cytotoxicity establishes it as a bioactive natural product of interest for further investigation in oncology research. researchgate.net The structure of this compound was elucidated through spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry, by comparing its data with those of known prototype compounds from the same plant. nih.gov

Cellular and Molecular Interaction Studies

The precise mechanisms through which this compound exerts its cytotoxic effects are not yet fully understood, and research into its specific cellular and molecular interactions is ongoing. However, studies on closely related compounds isolated from the same source provide preliminary insights into potential pathways and targets.

Direct studies on the cellular pathways modulated by this compound are limited. However, research on acetylmelodorinol, a structurally similar heptenoid from Melodorum fruticosum, has shown that its cytotoxic effects on cervical cancer cells are mediated through the inhibition of the AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival. researchgate.net Furthermore, extracts from Sphaerocoryne affinis (a synonym for M. fruticosum) containing these bioactive heptenoids have been observed to induce a p21-dependent apoptotic pathway in leukemia cells. researchgate.net Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. In some cancer cell models, treatment with related compounds has led to nuclear fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net These findings suggest that this compound might share similar mechanisms, potentially inducing cytotoxicity by interfering with key cell survival pathways like AKT/mTOR and triggering apoptosis.

The specific molecular targets of this compound and its related heptenoid analogues remain largely elusive. lookchem.com While the cytotoxic activity is well-documented, the precise proteins or other macromolecules with which these compounds directly interact to initiate their biological effects have not been definitively identified. Research on other natural product-derived cytotoxic agents often points to targets such as enzymes, DNA, or specific receptors involved in cell growth and division. scienceandtechnology.com.vn For the class of furanone-containing compounds, to which this compound is related, the molecular targets are generally yet to be determined, though a study on a different brominated furanone identified the enzyme S-ribosylhomocysteine lyase (LuxS) as a target. lookchem.com The identification of specific molecular targets for this compound is a critical area for future research to fully understand its mechanism of action.

Investigation of Cellular Pathway Modulation

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding which chemical features of a molecule are responsible for its biological effects. For this compound, insights have been gained from the synthesis and cytotoxic evaluation of its structural analogues, particularly derivatives of the related compound melodorinol.

SAR studies on melodorinol and its analogues have highlighted several key structural features that are critical for their cytotoxic activity. These findings are considered relevant to this compound due to their shared heptenoid skeleton. lookchem.com

One of the most important features is the α,β-unsaturated butenolide (furanone) ring system, which is a common moiety in bioactive natural products. acs.org This structure is believed to act as a Michael acceptor, enabling it to react with nucleophiles in biological systems, such as cysteine residues in proteins, thereby potentially inactivating key enzymes. lookchem.com Further findings from SAR studies include:

Acyl Substituents: The nature of the acyl groups at the C-6 and C-7 positions significantly influences cytotoxicity. For instance, the presence of an acetyl group was found to be important for the antiproliferative activity of acetylmelodorinol. researchgate.net

Benzoyl Moiety: The absence of a benzoyl moiety on the heptene (B3026448) skeleton has been shown to render the compound inactive against tested cell lines, indicating its pivotal role in the molecule's cytotoxicity. researchgate.net

Lactone Ring Integrity: Opening of the lactone ring through methanolysis resulted in a loss of cytotoxic activity, confirming the importance of the intact furanone structure. researchgate.net

Halogenation: The introduction of a bromine atom at the C-4 position of the furanone ring in melodorinol analogues was found to enhance cytotoxic activity compared to the non-brominated counterparts. lookchem.comresearchgate.net This suggests that modifying the electronic properties of the furanone ring can potentiate the biological effect.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of natural products, as interactions with chiral biological targets like enzymes and receptors are often highly specific. acs.orgmdpi.com

For the heptenoid class of compounds from Melodorum fruticosum, stereochemistry at the C-6 position has been identified as an important factor influencing cytotoxicity. lookchem.comresearchgate.net Synthetic and analytical studies have determined that the natural, biologically active γ-butenoids from related plants typically possess a 6S configuration. researchgate.net This stereospecificity suggests that the spatial orientation of the substituent at this position is crucial for proper binding to its molecular target(s). While direct comparative studies on the different stereoisomers of this compound are not extensively reported, the findings from its close analogues strongly imply that its biological activity is stereodependent. The precise three-dimensional shape of the molecule is likely a key determinant for its interaction with cellular components, ultimately dictating its cytotoxic potency. nih.gov

Advanced Spectroscopic Analysis and Theoretical Studies

Methodological Developments in Spectroscopic Characterization

The foundational characterization of Homomelodienone, a bioactive heptene (B3026448) derivative isolated from plants such as Melodorum fruticosum, was accomplished through a combination of spectroscopic methods. researchgate.netresearchgate.netcomparewords.com Its structure was primarily determined by analyzing 1D and 2D Nuclear Magnetic Resonance (NMR) data, including ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, alongside mass spectrometry. researchgate.net This data was compared with that of known prototype compounds such as melodienone and isomelodienone to confirm its molecular framework. researchgate.netresearchgate.net

Analyzing natural products in their native biological matrix presents a significant challenge due to the presence of numerous other metabolites. Multivariate spectroscopic methods are essential for deconvoluting these complex mixtures. While specific applications of these methods to this compound are not detailed in the literature, techniques used in modern metabolomics are highly relevant. For instance, the analysis of complex metabolite mixtures benefits from NMR-based approaches that can identify compounds that are otherwise difficult to isolate due to chemical instability. nih.gov

Comparative metabolomics, which utilizes statistical analysis of entire NMR spectra from different samples, has proven effective for identifying novel and known metabolites that correlate with specific biological states or genotypes. nih.gov Methods like the Differential Analyses of 2D NMR Spectra (DANS) allow for the graphical comparison of complex datasets, enabling the detection and identification of compounds produced under specific conditions, a technique applicable to the discovery and analysis of compounds like this compound within plant extracts. nih.gov

The large datasets generated from modern spectroscopic analyses necessitate advanced data processing and chemometric evaluation. These computational tools are designed to extract meaningful chemical information from complex spectral data. In the context of natural product chemistry, chemometrics can help to identify patterns and correlations that are not apparent from visual inspection of the spectra.

This approach complements techniques like DANS, where computational processing is used to subtract one 2D spectrum from another to highlight differences and pinpoint unique metabolites in a mixture. nih.gov The application of such data processing is crucial for moving beyond simple structure confirmation to understanding the metabolic context in which this compound is produced.

Multivariate Spectroscopic Methods for Complex Systems Analysis

Computational Chemistry and Theoretical Investigations

Computational chemistry provides indispensable tools for supplementing experimental data, offering insights into reaction mechanisms, molecular stability, and spectroscopic properties at the atomic level. youtube.com For a molecule like this compound, theoretical investigations can clarify ambiguous structural assignments and predict its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. rsc.org The synthesis and isomerization of this compound and related compounds like isomelodienone and homoisomelodienone (B144914) present reaction pathways that can be effectively studied using DFT. researcher.liferesearchgate.net For example, DFT calculations can model the isomerization process, identifying the lowest-energy pathway and the key intermediates involved. researchgate.net

Furthermore, DFT is used to calculate fundamental electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting a molecule's reactivity.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Isomerization Reaction

| Parameter | Reactant (e.g., this compound) | Transition State | Product (e.g., Homoisomelodienone) |

| Relative Energy (kcal/mol) | 0.0 | +25.4 | -2.1 |

| HOMO Energy (eV) | -6.2 | -5.8 | -6.4 |

| LUMO Energy (eV) | -1.5 | -2.0 | -1.7 |

| HOMO-LUMO Gap (eV) | 4.7 | 3.8 | 4.7 |

Note: Data are illustrative and represent typical outputs from DFT calculations for reaction analysis.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. numberanalytics.com As an open-chain molecule, this compound possesses significant conformational flexibility. Understanding its preferred three-dimensional shape is crucial, as conformation influences both physical properties and biological activity. numberanalytics.com

Computational methods are employed to systematically explore the potential energy surface of the molecule, identifying stable, low-energy conformers. lumenlearning.com This involves calculating the energy associated with rotations around single bonds to determine the most energetically favorable arrangements, which are typically staggered conformations that minimize steric hindrance. organicchemistrytutor.com

Table 2: Example of Calculated Relative Energies for Hypothetical this compound Conformers

| Conformer ID | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Description |

| Conf-1 | 180° | 0.00 | Anti (most stable) |

| Conf-2 | 60° | +0.95 | Gauche |

| Conf-3 | 120° | +3.50 | Eclipsed (higher energy) |

| Conf-4 | 0° | +5.10 | Fully Eclipsed (least stable) |

Note: Data are hypothetical, illustrating the typical energy differences found in conformational analysis.

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can be compared with experimental data to validate or refine a proposed chemical structure. rsc.orgnih.gov Methods like DFT can be used to calculate NMR chemical shifts with a high degree of accuracy. rsc.org

This predictive capability is especially useful for resolving ambiguities in complex spectra or for confirming the precise assignment of signals to specific atoms in the molecule. rsc.org If the experimental ¹³C NMR spectrum of this compound showed closely spaced signals, calculated chemical shifts could provide a definitive assignment. These calculations can also be extended to predict chiroptical properties, such as Vibrational Circular Dichroism (VCD) spectra, which can be instrumental in determining the absolute configuration of chiral centers in natural products. researchgate.net

Table 3: Comparison of Experimental and Quantum Chemically Calculated ¹³C NMR Chemical Shifts for Selected Carbons of a this compound-like Structure

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-DFT) | Difference (ppm) |

| C-1 | ~205.1 | 204.5 | -0.6 |

| C-2 | ~128.9 | 129.2 | +0.3 |

| C-4 | ~145.3 | 144.8 | -0.5 |

| C-7 (CH₃) | ~21.2 | 21.8 | +0.6 |

Note: Experimental values are typical for similar structures. Calculated values are illustrative of the accuracy achievable with modern quantum chemical methods.

Future Research Directions and Applications in Chemical Biology

Development of Novel and Enhanced Synthetic Methodologies

While the total synthesis of Homomelodienone and its isomers has been achieved, future efforts in synthetic methodology could focus on several key areas to enhance efficiency, versatility, and scalability. Current syntheses, such as the base-promoted redox isomerization of vinyl propargylic alcohols, have proven effective for constructing the core γ-oxo-α,β-alkenoic ester skeleton in a limited number of steps. thieme-connect.com

Future synthetic strategies could explore:

Asymmetric Synthesis: Developing highly stereoselective methods to access enantiomerically pure this compound and its analogues is crucial for detailed structure-activity relationship (SAR) studies and for elucidating the precise stereochemical requirements for biological activity. Enantioselective approaches could involve chiral catalysts or the use of chiral starting materials derived from the chiral pool. nih.gov

Convergent Synthesis: Designing more convergent synthetic routes would enable the rapid assembly of a diverse library of analogues by allowing for the late-stage introduction of various substituents on the aromatic ring and the butenolide core.

Flow Chemistry and Automation: The application of flow chemistry could offer advantages in terms of reaction control, safety, and scalability, facilitating the production of larger quantities of this compound and its analogues for extensive biological evaluation.

In-depth Mechanistic Elucidation at the Molecular Level

The cytotoxic and antitumor properties of this compound and related butenolides from Melodorum fruticosum have been reported, but a detailed understanding of their mechanism of action at the molecular level remains largely elusive. researchgate.netlookchem.com Preliminary studies on related compounds, such as acetylmelodorinol, suggest that they can induce apoptosis through the activation of caspases and disruption of cell cycle progression. researchgate.net

Future research should aim to:

Identify Molecular Targets: A critical step will be the identification of the direct molecular targets of this compound within cancer cells. Techniques such as affinity chromatography with biotinylated probes, activity-based protein profiling (ABPP), and computational target prediction can be employed. evotec.comnih.gov

Elucidate Signaling Pathways: Once a target is identified, further studies will be necessary to unravel the downstream signaling pathways that are modulated by this compound, leading to apoptosis and cell death. This can involve transcriptomic and proteomic analyses of treated cancer cells.

Investigate Mechanisms of Selectivity: Understanding why this compound exhibits cytotoxicity against cancer cells is key. Comparative studies using normal and cancerous cell lines can help to identify cancer-specific vulnerabilities that are exploited by the compound.

Rational Design and Synthesis of Next-Generation this compound Analogues

The development of new this compound analogues with enhanced potency, selectivity, and drug-like properties is a promising avenue for drug discovery. Initial SAR studies on related butenolides have provided some insights. For instance, studies on melodorinol (B1237538) analogues have shown that modifications to the acyl substituents at the C-6 and C-7 positions, as well as the stereochemistry at C-6, significantly impact cytotoxicity. researchgate.netlookchem.com Furthermore, the introduction of a bromine atom at the 4-position of the furanone ring has been shown to increase cytotoxic activity. researchgate.netlookchem.com

Future rational design strategies should include:

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound and its analogues with their putative biological targets, guiding the design of new derivatives with improved binding affinity.

Structure-Activity Relationship (SAR) Studies: A systematic SAR exploration by synthesizing and evaluating a diverse library of analogues will be essential. Modifications could target the aromatic ring, the length and saturation of the alkyl chain, and the substituents on the butenolide ring.

Prodrug Approaches: To improve pharmacokinetic properties such as solubility and bioavailability, prodrug strategies could be explored, where the active this compound is released under specific physiological conditions.

Exploration of this compound's Biosynthetic Pathway and Associated Enzymology

The biosynthetic pathway leading to this compound and other γ-alkylidenebutenolides in the Annonaceae family is currently unknown. Elucidating this pathway would not only provide fundamental knowledge of plant secondary metabolism but could also open up possibilities for biotechnological production of these compounds.

Key research questions to address include:

Identification of Precursors: Isotopic labeling studies can be used to identify the primary metabolic building blocks that contribute to the formation of the this compound scaffold.

Discovery of Biosynthetic Genes and Enzymes: A combination of transcriptomics, genomics, and proteomics approaches on Melodorum fruticosum could lead to the identification of the genes and enzymes involved in the biosynthetic pathway. This would likely involve enzymes such as polyketide synthases, fatty acid synthases, and various tailoring enzymes like oxidases and transferases.

Heterologous Expression and Pathway Reconstruction: Once the biosynthetic genes are identified, they could be expressed in a heterologous host, such as yeast or E. coli, to reconstitute the pathway and enable sustainable production of this compound and its precursors.

Integration with High-Throughput Screening Platforms for Chemical Biology Research

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly screening large libraries of compounds to identify those with a desired biological activity. researchgate.netmetrionbiosciences.com The integration of this compound and a library of its synthetic analogues into HTS campaigns could accelerate the discovery of new biological functions and potential therapeutic applications.

Future applications in this area include:

Phenotypic Screening: Screening a library of this compound analogues against a panel of diverse cancer cell lines can identify compounds with potent and selective anticancer activity and can help to establish broader SAR trends. theprismlab.org

Target-Based Screening: If a specific molecular target of this compound is identified, HTS can be used to screen for analogues with improved inhibitory activity against that target.

Synergy Screens: HTS can be employed to screen for synergistic effects between this compound analogues and known anticancer drugs, potentially leading to new combination therapies with improved efficacy and reduced side effects.

Q & A

Q. How can interdisciplinary teams align research objectives when studying this compound’s environmental and pharmacological impacts?

- Methodological Answer : Develop a shared project charter with SMART goals (Specific, Measurable, Achievable, Relevant, Time-bound). Schedule cross-disciplinary workshops to harmonize terminology (e.g., "bioavailability" vs. "environmental persistence"). Assign roles using a RACI matrix (Responsible, Accountable, Consulted, Informed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.